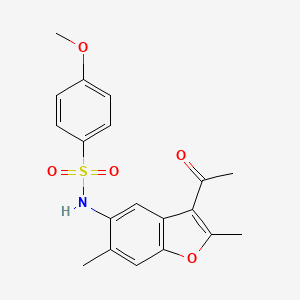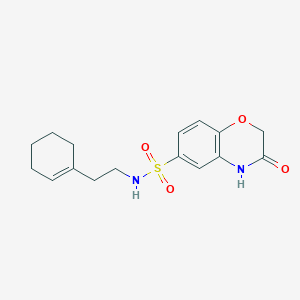![molecular formula C15H15N3O2S B4418724 N-[2-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B4418724.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide
Descripción general
Descripción
N-[2-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide, also known as BZS, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that contains a benzimidazole ring, which is a heterocyclic compound that has been found to exhibit a wide range of biological activities. BZS has been shown to have promising properties as a research tool for investigating the mechanisms of various biological processes.
Direcciones Futuras
The future directions for research on N-[2-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide and other benzimidazole derivatives are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry. This could include the development of new synthetic methods, the design of novel benzimidazole-based drugs, and the investigation of their mechanisms of action .
Mecanismo De Acción
Target of Action
Benzimidazole compounds have been known to interact with various proteins and enzymes
Mode of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including boosting the conductivity of certain films . The specific interactions between this compound and its targets, and the resulting changes, are subjects for further investigation.
Biochemical Pathways
Benzimidazole compounds have been associated with a variety of biochemical processes . More research is required to elucidate the specific pathways influenced by this compound.
Result of Action
It has been suggested that a decomposition product of a similar compound acts as a nucleating agent, boosting the conductivity of certain films
Action Environment
It has been noted that similar compounds are generally considered to be air stable
Análisis Bioquímico
Biochemical Properties
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are crucial for cell growth and proliferation . Additionally, N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide binds to specific receptors on cell surfaces, modulating their activity and leading to downstream effects on cellular functions .
Cellular Effects
The effects of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide on various cell types and cellular processes are profound. It influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell division, differentiation, and response to stress . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, in cancer cells, N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can inhibit enzyme activity, such as that of topoisomerases, which are involved in DNA replication and repair. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide vary with different dosages in animal models. At low doses, the compound can exert therapeutic effects without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects, where a minimal dose is required to achieve a biological response, have been noted in some studies .
Metabolic Pathways
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in drug metabolism . These interactions can influence the compound’s bioavailability and efficacy. Additionally, N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide can affect metabolic flux, altering the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into the nucleus, where it exerts its effects on DNA and transcription factors .
Subcellular Localization
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function are influenced by this localization. For example, in the nucleus, the compound can interact with DNA and transcription factors, while in the mitochondria, it can affect cellular respiration and energy production . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments.
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-21(20,12-6-2-1-3-7-12)16-11-10-15-17-13-8-4-5-9-14(13)18-15/h1-9,16H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQAJIXTPGOZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4418665.png)

![3-amino-4-methyl-N-(2-methylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4418673.png)
![2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4418680.png)

![N-dibenzo[b,d]furan-3-yltetrahydrofuran-2-carboxamide](/img/structure/B4418693.png)

![1-(1-azepanyl)-3-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B4418709.png)
![2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B4418716.png)
![4-methoxy-3-[(propylamino)sulfonyl]benzoic acid](/img/structure/B4418722.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4418727.png)
![3-[1-acetyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4418740.png)
![[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B4418754.png)
